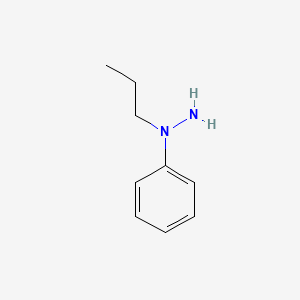

1-Phenyl-1-propylhydrazine

Description

Historical Development of Organic Hydrazines and Derivatives

The journey into the world of organic hydrazines began in the late 19th century. Emil Fischer first coined the term "hydrazine" in 1875 while attempting to synthesize mono-substituted hydrazine (B178648) compounds. wikipedia.org Twelve years later, in 1887, Theodor Curtius successfully prepared hydrazine sulfate. wikipedia.org However, it was not until 1895 that pure anhydrous hydrazine was isolated by the Dutch chemist Lobry de Bruyn. wikipedia.org

Interestingly, several organic hydrazine derivatives were known to chemists even before the parent compound, hydrazine, was isolated. researchgate.net Phenylhydrazine (B124118), for instance, was the first hydrazine derivative to be discovered and was historically used in analytical chemistry to identify compounds with carbonyl groups, particularly in the study of carbohydrates. wikipedia.orgwikipedia.org

The 20th century saw a significant expansion in the synthesis and application of hydrazine derivatives. The Raschig process, developed in 1907, provided an efficient method for hydrazine production, which is still in use today. slideshare.net This paved the way for the development of a vast number of substituted hydrazines with diverse applications. researchgate.net Methods for synthesizing asymmetrically disubstituted hydrazines, such as 1-alkyl-1-phenylhydrazines, were developed, including the nitrosation of N-alkylanilines followed by reduction, and the direct alkylation of phenylhydrazine. google.com These advancements were crucial for the synthesis of compounds like 1-Phenyl-1-propylhydrazine.

Academic Significance of this compound in Contemporary Chemical Research

This compound, an asymmetrically disubstituted hydrazine, holds considerable academic significance. Its structure, featuring both a phenyl and a propyl group attached to the same nitrogen atom, makes it a valuable building block in organic synthesis. The presence of the N-N bond and the stereogenic center offers unique reactivity and opportunities for creating complex molecules.

The synthesis of this compound itself has been a subject of study, with methods such as the reduction of N-nitroso-N-propylaniline using lithium aluminum hydride being reported. prepchem.com The purification of such compounds often involves distillation under reduced pressure to obtain the desired product. prepchem.com

In contemporary research, substituted hydrazines like this compound are investigated for their role as intermediates in the synthesis of various heterocyclic compounds. numberanalytics.com The chemistry of hydrazines is a continuing area of research due to their ability to form a variety of complexes with transition metals, which can have applications in catalysis and materials science. ajol.info The study of such compounds contributes to a deeper understanding of reaction mechanisms, stereochemistry, and the development of new synthetic methodologies.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and related substituted hydrazines is multifaceted. Key areas of investigation include:

Synthetic Methodologies: A primary focus is the development of efficient and selective methods for the synthesis of asymmetrically substituted hydrazines. This includes exploring different reagents, catalysts, and reaction conditions to improve yields and purity. google.comprepchem.com For example, photocatalyzed reactions have been explored for the synthesis of related hydrazonamides. rsc.org

Heterocyclic Synthesis: Substituted hydrazines are crucial precursors in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles and indoles. numberanalytics.commdpi.com Research in this area explores the regioselective synthesis of such compounds using hydrazines as key reactants. rsc.org

Reaction Mechanisms: The unique chemical properties of the hydrazine moiety, particularly the N-N bond, make it a subject of mechanistic studies. Research has explored reactions such as nitrogen-nitrogen bond scission in substituted hydrazines under specific conditions. acs.org

Coordination Chemistry: The ability of hydrazines to act as ligands and form complexes with metal ions is an active area of research. ajol.info These metal complexes can exhibit interesting catalytic and material properties.

Biological and Medicinal Chemistry: While this article excludes detailed discussion on biological effects, it is noteworthy that hydrazine derivatives are a cornerstone in medicinal chemistry. nih.gov The structural motif of substituted hydrazines is found in various compounds with potential biological activities, prompting synthetic efforts towards novel derivatives. mdpi.com

Interactive Data Tables

Table 1: Chemical Properties of this compound and a Related Compound

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C9H14N2 | 150.22 |

| 1-(1-Phenylethenyl)-1-propylhydrazine | 1-(1-phenylethenyl)-1-propylhydrazine | C11H16N2 | 176.26 |

Data sourced from Guidechem and PubChem. guidechem.comnih.gov

Table 2: Synthesis of this compound

| Starting Material | Reagent | Product | Key Condition | Reference |

| N-nitroso-N-propylaniline | Lithium aluminum hydride (LAH) | This compound | Dry ether, reflux | prepchem.com |

| Phenylhydrazine | Propyl iodide | This compound | Sodium amide in liquid ammonia (B1221849) | google.com |

Structure

3D Structure

Properties

CAS No. |

61715-74-0 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-phenyl-1-propylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8,10H2,1H3 |

InChI Key |

BRTFDAKANYMMMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1=CC=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Phenyl 1 Propylhydrazine

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The chemical behavior of 1-phenyl-1-propylhydrazine is largely dictated by the hydrazine functional group (-NHNH-), which is substituted with both a phenyl and a propyl group at the same nitrogen atom. This substitution pattern influences the electron density and steric environment around the nitrogen atoms, thereby modulating its reactivity compared to unsubstituted hydrazine or simpler alkyl- and aryl-hydrazines.

Phenylhydrazines are recognized for their reducing capabilities, a property that extends to this compound. The hydrazine moiety can undergo oxidation, which involves the loss of electrons and can lead to the formation of various products, including nitrogen gas. In the presence of oxygen, phenylhydrazine (B124118) is known to participate in redox reactions that can lead to the oxidative denaturation of biomolecules like hemoglobin. nih.govnih.gov The initial step in this process is believed to be a bimolecular reaction, likely involving a two-electron transfer from the phenylhydrazine to an oxidizing agent. nih.gov

The reaction of phenylhydrazine with oxyhemoglobin, for instance, results in the formation of a complex and the generation of reactive oxygen species. nih.gov Under anaerobic conditions, however, phenylhydrazine can act as a straightforward reducing agent, converting methemoglobin to deoxyhemoglobin. nih.gov The presence of the propyl group on the nitrogen in this compound is expected to influence the rate of these redox reactions due to electronic and steric effects, although the fundamental reducing character of the hydrazine group is retained. The substitution on the phenyl ring can also affect the reaction rate; alkyl groups in the meta or para position tend to increase the rate of reaction with oxyhemoglobin, while ortho substitution decreases it. nih.gov

Table 1: General Redox Reactions of Phenylhydrazines

| Reactant | Condition | Product(s) | Reaction Type |

|---|---|---|---|

| Phenylhydrazine | Oxyhemoglobin, O₂ | Oxidized hemoglobin, reactive oxygen species | Oxidation |

The lone pair of electrons on the nitrogen atoms imparts nucleophilic character to the hydrazine moiety. Hydrazines are known to react with a variety of electrophiles. nih.govresearchgate.net In this compound, the terminal nitrogen atom (-NH₂) is generally the more nucleophilic center. The nucleophilicity of hydrazines can be influenced by the substituents attached. For instance, alkyl groups can modulate the electron density and steric hindrance at the nitrogen centers. researchgate.net

Reactions of hydrazines with electrophilic centers are common in organic synthesis. For example, they can participate in nucleophilic aromatic substitution (SNAr) reactions. A proposed mechanism for the reaction between a hydrazine and an electrophile like 4-chloroquinazoline (B184009) involves an initial nucleophilic solvation of the hydrazine, which enhances its reactivity. This is followed by the reaction with the electrophile to form an intermediate, which then proceeds to the final product. nih.gov The phenyl group itself can act as either a nucleophile or an electrophile depending on the substituents it carries and the nature of the attacking reagent. quora.com In reactions with strong electrophiles, the electron-rich π-system of the phenyl ring in this compound could also potentially interact.

Nitrogen-Nitrogen Bond Scission Pathways

The nitrogen-nitrogen single bond in hydrazine derivatives is relatively weak and can be cleaved under various conditions. This N-N bond scission is a significant reaction pathway for substituted hydrazines, including this compound.

Several methods can achieve the cleavage of the N-N bond in N,N-disubstituted hydrazines:

Photocatalytic Cleavage: A notable method involves a photocatalytic system using visible light, air, and a ruthenium(II) complex. nih.govnih.gov This system is effective for cleaving the N-N bond in N-alkyl-N-arylhydrazines, leading to the formation of secondary aromatic amines. nih.govnih.gov The reaction is believed to proceed through the formation of a nitrogen radical cation intermediate. nih.gov

Reductive Cleavage: The N-N bond can also be cleaved reductively. Reagents such as sodium in liquid ammonia (B1221849), zinc in acetic acid, or aluminum amalgam have been successfully used for the reductive cleavage of 1,2-disubstituted hydrazines that are activated by groups like acetyl or sulfonyl. rsc.org

Unexpected Cleavage: In some cases, N-N bond cleavage can occur under unexpected conditions. For example, the synthesis of certain azidoacetyl hydrazides has been shown to result in the spontaneous cleavage of the hydrazide N-N bond, yielding a reduced amine product. mdpi.com

These pathways highlight the lability of the N-N bond in molecules like this compound and represent potential routes for its chemical transformation into secondary amines.

Formation of Hydrazones and Related Derivatives

A cornerstone of hydrazine chemistry is its reaction with carbonyl compounds to form hydrazones, which are compounds containing the R₁R₂C=NNR₃R₄ functional group.

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. nih.govncert.nic.in This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acid. researchgate.net

The general reaction is as follows: C₆H₅(C₃H₇)N-NH₂ + R-C(=O)-R' → C₆H₅(C₃H₇)N-N=C(R)R' + H₂O

This method is widely applicable for the synthesis of a broad range of hydrazone derivatives from various aldehydes and ketones. researchgate.netorgsyn.org The resulting hydrazones are often stable, crystalline solids, which makes them useful for the characterization of carbonyl compounds. ncert.nic.in

Table 2: Examples of Hydrazone Formation

| Hydrazine Derivative | Carbonyl Compound | Product Type |

|---|---|---|

| Phenylhydrazine | Aldehyde/Ketone | Phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | Aldehyde/Ketone | 2,4-Dinitrophenylhydrazone |

Hydrazone derivatives of this compound can exhibit interesting structural features, including tautomerism and conformational isomerism.

Tautomerism: Phenylhydrazones can exist in equilibrium with their azo tautomers, a phenomenon known as azo-hydrazone tautomerism. However, for many simple phenylhydrazones, the hydrazone form is predominant. researchgate.net

Conformational Analysis: The presence of substituents on the nitrogen and carbon atoms of the hydrazone moiety leads to the possibility of different spatial arrangements or conformations. For N-acylhydrazones, which share structural similarities with the derivatives of this compound, theoretical and experimental studies have shown the existence of different conformers, such as syn and anti forms, around the amide bond. acs.org N-alkylation, such as the presence of the propyl group, can significantly influence the preferred conformation by altering the dihedral angles of the molecule due to steric effects. acs.orgnih.gov This can lead to a deviation from planarity and affect the electronic conjugation within the molecule. nih.gov The study of these conformations is crucial as it can impact the molecule's physical properties and biological activity. nih.govchemrxiv.org Conformational analysis often employs techniques like Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylhydrazine |

| 4-chloroquinazoline |

| Ruthenium(II) complex |

| N-acylhydrazones |

Cyclization Reactions and Heterocyclic Compound Formation

The hydrazine functional group is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. encyclopedia.pubnih.gov this compound, as a disubstituted hydrazine, engages in various cyclization reactions to form a range of stable heterocyclic systems. These reactions are fundamental in synthetic chemistry due to the broad applicability of nitrogen heterocycles. nih.govmdpi.commsesupplies.com

The condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles. nih.gov In this reaction, this compound would react with a β-diketone or a related substrate. The mechanism involves initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic pyrazole (B372694) ring. The substitution pattern on the resulting pyrazole is dictated by the structure of the dicarbonyl compound and the hydrazine.

Similarly, pyrazolones are synthesized by reacting phenylhydrazine derivatives with β-ketoesters, such as ethyl acetoacetate. wikipedia.orgorientjchem.org This reaction, first reported by Ludwig Knorr in 1883, proceeds via a condensation-cyclization pathway. wikipedia.org The use of this compound would lead to the formation of an N-phenyl, N-propyl substituted pyrazolone. The reaction is typically carried out under reflux conditions. orientjchem.org Pyrazoles and their derivatives are significant scaffolds in medicinal chemistry and materials science. nih.govorganic-chemistry.orgnih.gov

The synthesis of triazine derivatives can be achieved through various routes, often involving the cyclization of compounds containing the N-N bond. While specific examples utilizing this compound are not extensively detailed, analogous reactions with phenylhydrazine suggest that it could serve as a precursor. For instance, pyrazolyl-triazine compounds have been synthesized from 5-hydrazino-1H-pyrazolo[4,3-e] rsc.orgresearchgate.netchemistryjournal.nettriazine, indicating the utility of hydrazine moieties in constructing fused heterocyclic systems. mdpi.com Microwave-assisted synthesis has also been employed for the rapid and efficient production of 1,2,4-triazole (B32235) and 1,3,5-triazine (B166579) derivatives. nih.gov

Benzimidazole synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net However, synthetic routes starting from phenylhydrazine derivatives are also known. One method involves the condensation of o-phenylene diamine with chloroacetic acid to form 2-chloromethyl benzimidazole, which can then undergo halide replacement with phenylhydrazines to yield N,N'-disubstituted hydrazine-benzimidazole derivatives. ijpsr.com

Beyond pyrazoles and triazines, this compound is a potential precursor for a variety of other nitrogen-containing heterocycles. The reactivity of the hydrazine group allows it to participate in cycloaddition and condensation reactions with a wide range of substrates. For example, reactions with α,β-unsaturated ketones can lead to pyrazoline derivatives, which are five-membered rings containing two adjacent nitrogen atoms. derpharmachemica.com Furthermore, the Fischer indole (B1671886) synthesis, a well-known reaction of arylhydrazines, could potentially be adapted, although the N-propyl substituent might influence the reaction pathway and yield. The synthesis of 1,2,3-triazoles has also been achieved using phenylhydrazine derivatives through "click-tail" approaches. nih.gov

Exploration of Coordination Chemistry and Metal Complexation

The field of coordination chemistry extensively utilizes hydrazine and its derivatives, such as hydrazones, as ligands for the formation of metal complexes. rsc.orgresearchgate.net These ligands are valued for their versatile coordination modes and the interesting chemical and physical properties they impart to the resulting complexes.

Hydrazine and its derivatives can act as monodentate or bidentate ligands, coordinating to metal ions through one or both of their nitrogen atoms. chemistryjournal.net More commonly, hydrazine derivatives are converted into hydrazones (by reaction with aldehydes or ketones), which are powerful chelating agents. researchgate.net These hydrazone ligands possess at least one donor site, the azomethine nitrogen (>C=N-), and can coordinate to metal ions as neutral molecules or in their deprotonated form. chemistryjournal.netjptcp.com The presence of other functional groups in the hydrazone allows for various coordination modes (bidentate, tridentate, etc.), leading to the formation of stable chelate rings with the metal center. jptcp.comresearchgate.net Transition metals such as cobalt(II), copper(II), nickel(II), and zinc(II) readily form complexes with hydrazone ligands. derpharmachemica.comchemrxiv.org The coordination can significantly influence the properties of both the ligand and the metal ion. rsc.org

The structures of metal complexes with hydrazine-derived ligands are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction. Spectroscopic methods like FT-IR, UV-Vis, and NMR provide valuable information about the ligand's coordination mode. researchgate.net For instance, in the IR spectrum of a hydrazone complex, a shift in the ν(C=N) (azomethine) band to a lower wavenumber compared to the free ligand indicates coordination through the azomethine nitrogen. mdpi.com The appearance of new bands in the far-IR region can be assigned to ν(M-N) and ν(M-O) vibrations, confirming the formation of coordinate bonds. mdpi.com

Derivatization Strategies and Structure Reactivity Relationships of 1 Phenyl 1 Propylhydrazine Analogs

Systematic Modification of the Phenyl Moiety

The electronic properties of the phenyl ring in 1-phenyl-1-propylhydrazine can be systematically altered by the introduction of various substituents at the ortho, meta, and para positions. These modifications significantly influence the nucleophilicity and reactivity of the hydrazine (B178648) nitrogens. The synthesis of such substituted phenylhydrazines typically begins with the corresponding substituted anilines. A common synthetic route involves the diazotization of the aniline (B41778) derivative, followed by reduction of the resulting diazonium salt to yield the desired phenylhydrazine (B124118). wikipedia.org

The electronic effect of a substituent on the reactivity of the phenylhydrazine can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density on the phenyl ring and, by extension, on the hydrazine nitrogen atoms, thereby enhancing their nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density, leading to reduced nucleophilicity.

The impact of these substituents on the reactivity of the hydrazine can be observed in various reactions, such as acylation and condensation with carbonyl compounds. For instance, in the formation of phenylhydrazones from substituted phenylhydrazines and a carbonyl compound, the rate of reaction is expected to be higher for phenylhydrazines bearing EDGs. ncert.nic.in

Table 1: Hypothetical Reactivity Data for Substituted this compound Analogs in a Model Reaction

| Substituent (Para-position) | Substituent Constant (σp) | Relative Rate (k_rel) |

| -OCH₃ | -0.27 | 5.8 |

| -CH₃ | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.4 |

| -NO₂ | 0.78 | 0.02 |

Functionalization of the Propyl Chain

The propyl group of this compound offers another site for structural modification, allowing for the introduction of various functional groups that can modulate the steric and electronic properties of the molecule. Functionalization of the propyl chain can be achieved through several synthetic strategies, often involving the reaction of N-phenylhydrazine with a functionalized propyl halide or by modifying the propyl group in a pre-formed this compound molecule.

For instance, the introduction of a hydroxyl group on the propyl chain can be achieved by using a starting material like 1-chloro-2-propanol (B90593) in the initial synthesis. Further reactions, such as oxidation of the hydroxyl group to a ketone or conversion to an ether, can introduce additional functionality. The reactivity of the propyl chain itself is generally low due to the stability of C-H and C-C bonds. However, radical halogenation could potentially be used to introduce a handle for further functionalization, although selectivity might be an issue.

The length and branching of the alkyl chain can also influence the reactivity of the amine. While the prompt specifically focuses on the propyl chain, it is informative to consider that increasing the steric bulk around the nitrogen atoms can hinder their approach to electrophiles, thereby decreasing reaction rates.

Table 2: Potential Functionalized Propyl Analogs of this compound

| Propyl Chain Modification | Potential Synthetic Precursor | Potential Properties |

| 2-Hydroxypropyl | 1-Chloro-2-propanol | Increased polarity, potential for further functionalization |

| 3-Methoxypropyl | 1-Bromo-3-methoxypropane | Altered solubility, potential for coordination |

| 2-Oxopropyl | Oxidation of 1-phenyl-1-(2-hydroxypropyl)hydrazine | Introduction of a carbonyl group for further reactions |

| 3-Aminopropyl | N-(3-bromopropyl)phthalimide followed by hydrazinolysis | Introduction of a primary amine for further derivatization |

Substitution Patterns on the Hydrazine Nitrogen Atoms

The two nitrogen atoms of the hydrazine moiety in this compound present distinct environments for substitution. The N1 nitrogen is directly attached to the phenyl ring and the propyl group, making it a tertiary amine-like nitrogen within the hydrazine framework. The N2 nitrogen is a primary amine-like nitrogen, bearing two hydrogen atoms. This difference in substitution influences their nucleophilicity and the types of derivatives that can be formed.

N-Acylation: Acylation of this compound with acylating agents such as acid chlorides or anhydrides is expected to occur preferentially at the more nucleophilic and less sterically hindered N2 nitrogen. wustl.edu This would lead to the formation of 1-acyl-2-phenyl-2-propylhydrazines. The reaction conditions can be controlled to favor mono-acylation.

N-Alkylation: Further alkylation of this compound can also occur at the N2 nitrogen. The reaction of this compound with an alkyl halide would likely yield a 1,2-dialkyl-1-phenylhydrazine derivative. The choice of the alkylating agent and reaction conditions can influence the extent of alkylation. Direct alkylation of phenylhydrazine can be challenging to control, often leading to mixtures of products.

Table 3: Potential N-Substituted Derivatives of this compound

| Reagent | Expected Product | Substitution Site |

| Acetyl chloride | 1-Acetyl-2-phenyl-2-propylhydrazine | N2 |

| Methyl iodide | 1-Methyl-2-phenyl-2-propylhydrazine | N2 |

| Benzoyl chloride | 1-Benzoyl-2-phenyl-2-propylhydrazine | N2 |

Chiral Resolution and Stereochemical Investigations of Related Phenylpropylhydrazines

This compound possesses a chiral center at the carbon atom of the propyl group that is attached to the nitrogen atom. Therefore, this compound can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for studying their individual stereochemical properties and for applications where stereoisomeric purity is crucial.

Several methods can be employed for the chiral resolution of such amines and hydrazines. One common approach involves the formation of diastereomeric salts by reacting the racemic hydrazine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or its derivatives). acs.org The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the hydrazine can be recovered by treatment with a base.

Another powerful technique for chiral separation is chromatography on a chiral stationary phase (CSP). This method can be used for both analytical and preparative-scale separations of enantiomers.

The stereochemistry of the chiral center can significantly influence the reactivity and selectivity of the hydrazine in subsequent reactions. For example, in reactions where the hydrazine acts as a chiral auxiliary, the stereochemical outcome of the reaction will be dictated by the absolute configuration of the hydrazine. The study of chiral hydrazones, formed from the reaction of chiral hydrazines with carbonyl compounds, has shown that the stereochemistry of the hydrazine can control the facial selectivity of additions to the C=N bond. acs.org

Influence of Molecular Architecture on Chemical Reactivity and Selectivity

Conformational Analysis: The propyl group attached to the N1 nitrogen is flexible and can adopt various conformations through rotation around the C-C and C-N single bonds. The preferred conformation will be the one that minimizes steric hindrance between the propyl group, the phenyl ring, and any substituents on the hydrazine nitrogens. Conformational analysis of related N-acylhydrazones has shown that they can exist as a mixture of conformers in solution. nih.gov Similarly, studies on N-propylamines have revealed the presence of multiple stable conformers. nih.gov The specific conformation adopted by a this compound analog can influence the orientation of the lone pairs on the nitrogen atoms, thereby affecting their availability for reaction.

Steric Effects: The size and position of substituents on the phenyl ring, the propyl chain, and the hydrazine nitrogens can exert significant steric hindrance. For example, a bulky substituent at the ortho position of the phenyl ring can sterically shield the N1 nitrogen, potentially directing reactions towards the less hindered N2 nitrogen. Similarly, bulky substituents on the propyl chain or on the N2 nitrogen can hinder the approach of reactants to the hydrazine moiety.

Electronic Effects: As discussed in section 4.1, the electronic nature of substituents on the phenyl ring directly impacts the nucleophilicity of the hydrazine. This, in turn, affects the rate and selectivity of reactions. For instance, in electrophilic aromatic substitution reactions on the phenyl ring, the activating or deactivating nature of the -NH-N(propyl)- group and other substituents will determine the position and ease of substitution.

Spectroscopic and Computational Characterization of 1 Phenyl 1 Propylhydrazine

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural framework of molecules. For 1-Phenyl-1-propylhydrazine, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a comprehensive picture of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. psvmkendra.com For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the phenyl, propyl, and hydrazine (B178648) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically appearing in the downfield region (δ 6.7–7.3 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propyl group would appear in the upfield region. The methine proton (–CH–) adjacent to the nitrogen atom would likely be a multiplet, while the methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons would present as a sextet and a triplet, respectively. The N-H protons of the hydrazine group are expected to produce broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the phenyl ring would resonate in the δ 110–150 ppm range. The ipso-carbon, directly attached to the nitrogen, would be the most downfield among the aromatic signals. The three distinct carbons of the propyl group would appear in the aliphatic region of the spectrum (δ 10–60 ppm).

Predicted ¹H NMR Data for this compound A table summarizing the predicted proton NMR chemical shifts, multiplicities, and assignments for this compound.

Predicted ¹³C NMR Data for this compound A table detailing the predicted carbon-13 NMR chemical shifts and their assignments in the this compound molecule.

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and deducing the structure. The molecular weight of this compound is 150.22 g/mol , so its molecular ion peak (M⁺) would appear at m/z 150. guidechem.com

The fragmentation of the molecular ion is energetically driven, and some fragments will break up into smaller pieces. The most common fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), as this is a site of instability after ionization. youtube.commiamioh.edu

Key predicted fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage at the propyl chain can lead to the loss of an ethyl radical (mass 29), resulting in a prominent fragment ion at m/z 121.

N-N bond cleavage: The relatively weak nitrogen-nitrogen single bond can break, leading to fragments such as the phenylpropylaminyl radical cation at m/z 135 or the phenyl radical cation at m/z 77.

Loss of a propyl radical (•C₃H₇): Cleavage of the C-N bond can result in the loss of the entire propyl group (mass 43), generating a phenylhydrazine (B124118) radical cation at m/z 107.

Fragmentation of the phenyl ring: The phenyl cation (m/z 77) can further fragment by losing acetylene (B1199291) (C₂H₂), a common pathway for aromatic rings, producing a characteristic ion at m/z 51. stackexchange.com

Predicted Mass Spectrometry Fragmentation Data for this compound A table listing the expected major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral loss from the this compound molecular ion.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. msu.edu Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: Hydrazine derivatives typically exhibit N-H stretching vibrations in the region of 3300–3500 cm⁻¹. psvmkendra.com The presence of one or two bands in this area would confirm the –NH₂ group.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the phenyl ring gives rise to several absorptions in the 1450–1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1200–1350 cm⁻¹ range. psvmkendra.com

Characteristic IR Absorption Frequencies for this compound A table outlining the principal infrared absorption bands, their expected frequencies, and the vibrational modes they represent for this compound.

Computational Chemistry and Theoretical Investigations

Theoretical calculations provide deep insights into the electronic structure, stability, and dynamic behavior of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine several key properties. sciforum.net

Geometry Optimization: DFT can calculate the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This helps in understanding the steric and electronic effects of the phenyl and propyl groups on the hydrazine core.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of absorption bands to specific vibrational modes. sciforum.net

Information Obtainable from DFT Calculations for this compound A table summarizing the key molecular properties of this compound that can be determined through Density Functional Theory calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape and dynamic behavior. nih.gov

By simulating the molecule's movement, researchers can explore the different spatial arrangements (conformers) that arise from the rotation around single bonds, particularly the C-N and C-C bonds of the propyl group and the C-N bond connecting the phenyl ring. These simulations can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Studies on similar phenyl-containing structures have successfully used MD simulations to understand interaction mechanisms and conformational stability. nih.govmdpi.com

Quantum Chemical Calculations on Intermolecular Interactions (e.g., C-H···O, C-H···π)

Quantum chemical calculations are instrumental in understanding the non-covalent intermolecular interactions that govern the supramolecular chemistry of this compound. These weak interactions, such as C-H···O and C-H···π, play a crucial role in the packing of molecules in the solid state and their behavior in solution.

Theoretical Framework: Density Functional Theory (DFT) is a powerful computational method used to investigate these interactions. By employing appropriate functionals and basis sets, it is possible to model the geometry, energy, and vibrational frequencies of molecular systems with high accuracy. The study of intermolecular interactions often involves the analysis of dimers or larger clusters of the molecule to understand how individual molecules interact with their neighbors.

C-H···O Interactions: In the presence of oxygen-containing molecules (like solvents or co-formers), C-H···O interactions can be formed where a C-H bond of this compound donates a hydrogen to an oxygen atom. The strength of these interactions is dependent on the acidity of the C-H proton and the basicity of the oxygen atom.

Illustrative Computational Data for Intermolecular Interactions: While specific data for this compound is not available, the following table illustrates the typical energetic contributions of such interactions as determined for analogous molecules in other computational studies.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| C-H···π | 2.5 - 3.0 | -0.5 to -2.5 |

| C-H···O | 2.2 - 2.8 | -1.0 to -4.0 |

Note: The data in this table is illustrative and not based on experimental or computational results for this compound.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, leveraging computational chemistry and machine learning, offers a pathway to forecast the chemical reactivity and selectivity of this compound without the need for extensive empirical testing.

Quantum Mechanics-Based Reactivity Descriptors: The reactivity of this compound can be rationalized using descriptors derived from quantum chemical calculations. Frontier Molecular Orbital (FMO) theory is a key concept, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. For this compound, the lone pairs on the nitrogen atoms are expected to be the primary contributors to the HOMO.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to greater reactivity as an electrophile. The phenyl ring's π* orbitals are likely to be significant components of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. nih.gov

Modeling Reaction Pathways and Selectivity: Computational modeling can be used to explore potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This information is crucial for predicting the feasibility of a reaction and identifying the most likely products.

For instance, in reactions where multiple isomers could be formed, calculating the relative energies of the possible transition states can predict the regioselectivity or stereoselectivity. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting the outcomes of chemical transformations. guidechem.com

Illustrative Reactivity Descriptors: The following table provides an example of the type of data that would be generated from a computational analysis of a molecule like this compound.

| Descriptor | Definition | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High value would indicate nucleophilic character at the nitrogen atoms. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low value would suggest susceptibility to electrophilic attack on the phenyl ring. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A moderate gap would suggest reasonable stability under normal conditions. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ is the electronic chemical potential | Quantifies the electrophilic character of the molecule. |

Note: The significance described in this table is based on general chemical principles and is not derived from specific calculations on this compound.

Advanced Research Directions and Potential Applications in Pure Chemical Science

1-Phenyl-1-propylhydrazine as a Precursor in Complex Organic Synthesis

This compound serves as a valuable precursor in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its utility stems from the reactive hydrazine (B178648) moiety, which can participate in a variety of cyclization and condensation reactions. Two prominent examples are the Fischer indole (B1671886) synthesis and the synthesis of pyrazole (B372694) derivatives.

Fischer Indole Synthesis: This reaction, discovered by Emil Fischer in 1883, is a cornerstone method for synthesizing indoles. wikipedia.orgbyjus.com The process involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.org this compound can be used as the substituted phenylhydrazine component in this synthesis. The reaction proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. alfa-chemistry.com A key step is a -sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comjk-sci.com The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgalfa-chemistry.com

The choice of the carbonyl compound (aldehyde or ketone) determines the substitution pattern of the final indole product. Using an unsymmetrical ketone can lead to two different regioisomeric indole products, with the selectivity influenced by factors like the acidity of the medium and steric effects. thermofisher.com

Table 1: Potential Indole Products from this compound via Fischer Indole Synthesis

| Carbonyl Reactant | Resulting Indole Derivative (General Structure) |

|---|---|

| Acetone | 1-Propyl-2,3-dimethyl-1H-indole |

| Butan-2-one | Mixture of 1-propyl-2-ethyl-3-methyl-1H-indole and 1-propyl-2,3,3-trimethyl-3H-indole |

| Cyclohexanone | 1-Propyl-2,3,4,5-tetrahydro-1H-carbazole |

Pyrazole Synthesis: Substituted hydrazines are also key building blocks for pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. nih.gov Microwave-assisted synthesis methods have been developed for the N-heterocyclization of hydrazines with metal-acetylacetonates or metal-dibenzylideneacetonates to form 1,3,5-trisubstituted pyrazoles in high yields. nih.gov In this context, this compound can react with suitable diketone or related precursors to yield N-propyl-N-phenyl pyrazole derivatives. These reactions can be highly efficient, sometimes occurring in a single step without the need for a base or other additives. nih.gov

Development of Novel Synthetic Reagents and Catalytic Systems

The chemical properties of this compound and its derivatives allow for their use in the development of novel reagents and catalytic systems.

Hydrazone-Based Ligands for Catalysis: this compound can react with carbonyl compounds, such as 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one, to form hydrazone derivatives. researchgate.net These hydrazones can act as ligands that coordinate with transition metal ions like Cu(II), Ni(II), Fe(III), and Mn(II). The resulting metal complexes have shown potential as catalysts in organic reactions. For instance, such complexes have been successfully used for the epoxidation of cyclooctene. researchgate.net The specific substituents on the phenylhydrazine moiety can influence the electronic and steric properties of the resulting ligand, thereby tuning the catalytic activity of the metal complex.

Initiators in Radical Chemistry: Phenylhydrazine itself has been identified as an inexpensive and commercially available initiator for direct C-H arylation of unactivated arenes. nih.gov This reaction proceeds through a Base-Promoted Homolytic Aromatic Substitution (BHAS) mechanism, which involves the generation of aryl radicals. It is plausible that this compound could function similarly, where the N-propyl group might modify the reactivity and solubility of the initiator in specific solvent systems, offering a tailored approach to the synthesis of biaryl compounds. nih.gov

Mechanistic Probes in Fundamental Organic Reactions

This compound can serve as a valuable tool for investigating the mechanisms of fundamental organic reactions, most notably the Fischer indole synthesis. The presence of the propyl group on one of the nitrogen atoms provides a specific substitution pattern that can help elucidate reaction pathways.

The mechanism of the Fischer indole synthesis has been studied for over a century. byjus.com It is understood to proceed via several key intermediates:

Hydrazone Formation: Condensation of the hydrazine (this compound) with a carbonyl compound. alfa-chemistry.com

Tautomerization: Isomerization of the hydrazone to its corresponding ene-hydrazine tautomer. jk-sci.com

-Sigmatropic Rearrangement: A concerted pericyclic reaction that breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate. wikipedia.orgalfa-chemistry.com

Rearomatization and Cyclization: The intermediate rearomatizes, and the nucleophilic amine attacks an imine carbon to form a cyclic aminal. wikipedia.orgbyjus.com

Ammonia Elimination: Under acidic catalysis, a molecule of ammonia (or a primary amine, in the case of a disubstituted hydrazine) is eliminated to yield the final aromatic indole. wikipedia.org

Isotopic labeling studies on phenylhydrazine have confirmed that the aryl nitrogen (N1) is incorporated into the final indole ring. wikipedia.org Using this compound in mechanistic studies would allow researchers to track the fate of the N-propyl group throughout the reaction sequence and investigate its electronic and steric influence on the rate-determining steps of the cyclization process.

Contribution to Materials Science and Polymer Chemistry

While this compound is not typically a monomer used directly in polymerization, its role as a precursor to stable heterocyclic structures makes it relevant to materials science and polymer chemistry.

Specifically, pyrazoles, which can be synthesized from substituted hydrazines like this compound, are recognized for their extensive applications in the field of polymers and materials. nih.gov Pyrazole-containing moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties. The thermal stability and coordination capabilities of the pyrazole ring make it an attractive component for developing advanced materials, such as:

Specialty Polymers and Liquid Crystals: The rigid and polar nature of the pyrazole ring can influence the macromolecular assembly and phase behavior of polymers. nih.gov

Ligands in Coordination Polymers: Pyrazole derivatives can act as ligands to create coordination polymers or metal-organic frameworks (MOFs). The N-phenyl and N-propyl substituents originating from the hydrazine precursor would modify the steric and electronic environment of the coordination sites.

Therefore, this compound contributes indirectly to this field by providing a synthetic route to pyrazole-based building blocks that can be subsequently used in the design and synthesis of functional materials.

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-1-propylhydrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of hydrazine derivatives like this compound typically involves condensation reactions. For example, hydrazones can be synthesized by reacting ketones or aldehydes with hydrazine derivatives under acidic or catalytic conditions. Optimization includes adjusting solvent polarity (e.g., using DCM/water mixtures), temperature (room temperature to reflux), and catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate for click chemistry). Monitoring via TLC (hexane:ethyl acetate, 1:2) ensures reaction completion .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Safety data sheets (SDS) for analogous compounds highlight risks of skin irritation and combustion .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via TLC (Rf comparison) and HPLC. Structural confirmation requires NMR (¹H/¹³C), FTIR (C=N stretch at ~1600 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion peaks). For hydrazones, UV-Vis spectroscopy can detect π→π* transitions in conjugated systems (e.g., λmax ~250-300 nm) .

Q. What solvents and reaction media are compatible with this compound?

- Methodological Answer : Polar aprotic solvents (DCM, DMF) are ideal for synthesis. Avoid strong acids/bases that may hydrolyze the hydrazine moiety. Aqueous workups (e.g., ethyl acetate extraction) are effective for isolating the compound. Stability tests in DMSO or ethanol at 4°C are recommended for long-term storage .

Q. How does this compound interact with carbonyl-containing compounds?

- Methodological Answer : The hydrazine group reacts with aldehydes/ketones to form hydrazones, useful in Fischer indole synthesis. Reaction conditions (pH, temperature) influence regioselectivity. For example, phenylhydrazine derivatives form hydrazones at 25°C in ethanol, which can cyclize to indoles under acidic reflux .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for hydrazine derivatives?

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

- Methodological Answer : Optimize intermediates: Protect the hydrazine group with Boc or Fmoc during functionalization. Use flow chemistry for exothermic steps. Catalytic systems (e.g., Pd/C for hydrogenation) enhance efficiency. Purify intermediates via column chromatography (silica gel, ethyl acetate:hexane gradients) .

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

- Methodological Answer : Electron-withdrawing groups on the phenyl ring increase electrophilicity, enhancing nucleophilic attacks. Steric hindrance from substituents (e.g., 2,2-dimethyl groups) slows kinetics. Computational modeling (DFT) predicts transition states, while kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. What analytical methods detect decomposition products of this compound under oxidative conditions?

Q. How can this compound be utilized in targeted drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.